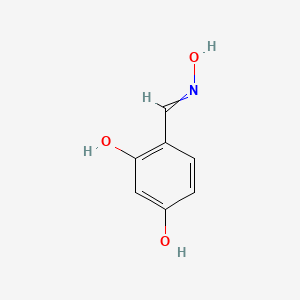
2,4-Dihydroxybenzaldehyde oxime
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxybenzaldehyde oxime typically involves the reaction of benzene-1,3-diol with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to scale up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dihydroxybenzaldehyde oxime undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dihydroxybenzaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,4-Dihydroxybenzaldehyde oxime involves its interaction with various molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and other cellular processes. The hydroxyl groups can also participate in redox reactions, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Comparison
2,4-Dihydroxybenzaldehyde oxime is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes.
Eigenschaften
Molekularformel |
C7H7NO3 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
4-(hydroxyiminomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)7(10)3-6/h1-4,9-11H |
InChI-Schlüssel |
YIAZXUFZAYNWTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)C=NO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














